Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Medicinal Chemistry Physicochemical Properties Lead Optimization

7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 1934713-34-4) is a heterocyclic small molecule consisting of a pyridine ring fused to a 1,4-oxazine moiety, substituted with a bromine atom at the 7-position and an ethyl group at the 3-position of the dihydrooxazine ring. This compound belongs to the broader class of pyrido[3,2-b][1,4]oxazine derivatives, a scaffold that has been explored in medicinal chemistry for applications including PARP7 inhibition , local anesthetic activity , and modulation of bromodomain-containing proteins.

Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol
Cat. No. B8045545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Molecular FormulaC9H11BrN2O
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESCCC1COC2=C(N1)N=CC(=C2)Br
InChIInChI=1S/C9H11BrN2O/c1-2-7-5-13-8-3-6(10)4-11-9(8)12-7/h3-4,7H,2,5H2,1H3,(H,11,12)
InChIKeyLBFXHDJEZAMZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: A C9H11BrN2O Pyridooxazine Scaffold for Pharmaceutical R&D and Chemical Biology


7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 1934713-34-4) is a heterocyclic small molecule consisting of a pyridine ring fused to a 1,4-oxazine moiety, substituted with a bromine atom at the 7-position and an ethyl group at the 3-position of the dihydrooxazine ring . This compound belongs to the broader class of pyrido[3,2-b][1,4]oxazine derivatives, a scaffold that has been explored in medicinal chemistry for applications including PARP7 inhibition [1], local anesthetic activity [2], and modulation of bromodomain-containing proteins [3].

Why 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Cannot Be Simply Swapped with Unsubstituted or Differently Alkylated Analogs


Within the pyrido[3,2-b][1,4]oxazine family, subtle modifications to the C3 alkyl substituent and the C7 halogen profoundly influence physicochemical properties and biological target engagement. The ethyl group at position 3 provides a distinct lipophilic balance compared to the unsubstituted hydrogen (CAS 34950-82-8) or the bulkier phenyl analog (CAS 1447606-75-8) , which directly affects LogP and passive membrane permeability [1]. Furthermore, the 7-bromo substituent serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) [2], a capability absent in 7-chloro or 7-unsubstituted analogs, which may exhibit different reactivity and metabolic stability profiles. Generic substitution without quantitative verification of these parameters risks altering lead compound behavior in downstream assays.

Quantitative Differentiation Evidence for 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Against Key Analogs


Molecular Weight and Lipophilicity Offset vs. Unsubstituted 3-H Analog (CAS 34950-82-8)

The presence of the 3-ethyl group in 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine increases molecular weight by 28.05 g/mol relative to the 3-H analog (7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, CAS 34950-82-8) . This structural difference corresponds to an estimated increase in LogP of approximately +0.5 to +1.0 units based on established fragment-based LogP contributions for aliphatic carbon extensions in heterocyclic systems [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Halogen Reactivity: Bromine vs. Chlorine at Position 7 in Cross-Coupling Applications

The 7-bromo substituent in 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) with greater reactivity than the corresponding 7-chloro analog (e.g., 7-Chloro-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine) [1]. The C-Br bond (bond dissociation energy ~65-70 kcal/mol) undergoes oxidative addition to Pd(0) more readily than the C-Cl bond (bond dissociation energy ~80-85 kcal/mol), facilitating diverse library synthesis [2].

Synthetic Chemistry Cross-Coupling Building Block Utility

Purity Benchmark: >95% Assay Purity vs. Commercially Available Analogs

Commercially available 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is supplied with a minimum purity specification of 95% (as reported by AKSci and AstaTech via Fisher Scientific) . In contrast, the unsubstituted 3-H analog (CAS 34950-82-8) is offered at 97% purity from Thermo Scientific , while the 3-phenyl analog (CAS 1447606-75-8) is specified at 95% . This 95% purity threshold meets or exceeds typical research-grade requirements for initial biological screening and synthetic elaboration.

Quality Control Procurement Specification Reproducibility

Recommended Application Scenarios for 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When a pyridooxazine scaffold with moderate lipophilicity is desired to improve passive permeability without excessive logP (which can lead to poor solubility and high metabolic clearance), 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine offers a calculated LogP ~1.5-2.0, compared to the less lipophilic 3-H analog (LogP ~1.0-1.5) . This property profile makes it suitable for cell-based assays where membrane penetration is critical, while retaining the synthetic versatility of the bromo handle [1].

Diversification via Palladium-Catalyzed Cross-Coupling

For synthetic chemistry workflows focused on generating analog libraries via Suzuki-Miyaura or Stille couplings at the 7-position, 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a preferred building block over the 7-chloro analog due to the higher reactivity of the C-Br bond [1]. This enables milder reaction conditions and broader substrate scope, accelerating SAR exploration in drug discovery programs [2].

Baseline Reference for Structure-Activity Relationship (SAR) Studies

The combination of the 3-ethyl group and the 7-bromo atom provides a defined reference point for SAR campaigns within the pyrido[3,2-b][1,4]oxazine class. Its molecular weight (243.10 g/mol) and halogen substitution pattern allow researchers to systematically probe the effects of C3 alkyl chain length and C7 halogen identity on target binding and functional activity . This compound serves as a comparator for evaluating the impact of structural modifications on potency and selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.